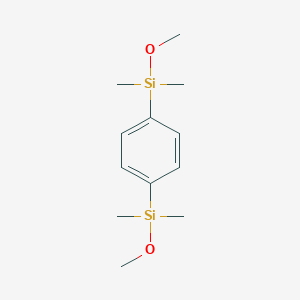

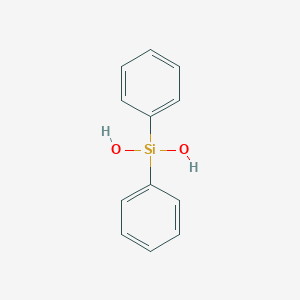

1,4-双(甲氧基二甲基硅基)苯

描述

Synthesis Analysis

The synthesis of derivatives of 1,4-bis(methoxydimethylsilyl)benzene has been explored through various chemical reactions. For instance, the Knoevenagel reaction was employed to synthesize photoluminescent phenylene vinylene oligomers, which are structurally related to 1,4-bis(methoxydimethylsilyl)benzene . Additionally, uncatalyzed condensations of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with different chlorides have been used to create functionalized diketoesters and diketosulfones . These methods highlight the versatility of 1,4-bis(methoxydimethylsilyl)benzene derivatives in synthesizing a range of compounds with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of compounds related to 1,4-bis(methoxydimethylsilyl)benzene has been determined through crystallographic studies. For example, the crystal and molecular structures of 4,4'-bis(dimethylhydroxysilyl)-biphenyl and m-bis(dimethylhydroxysilyl)benzene have been reported, providing insights into the arrangement of these molecules and the types of interactions that stabilize their structures, such as hydrogen bonds and C-H...π interactions .

Chemical Reactions Analysis

Chemical reactions involving 1,4-bis(methoxydimethylsilyl)benzene derivatives have been studied extensively. The synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes has been achieved through Diels-Alder or C-H activation reactions, demonstrating the reactivity of these compounds . Furthermore, the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene with BCl3 has been investigated, revealing complex formation and suggesting a mechanism for ion formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-bis(methoxydimethylsilyl)benzene derivatives have been explored in various studies. For instance, the photophysical characteristics of certain phenylene vinylene oligomers have been examined in different states, such as the liquid crystalline state and isotropic melt . Additionally, the electrochemical properties and absorption spectroscopy of a compound with ferrocenyl groups have been analyzed to understand the oxidation process and the oxidized states . These studies contribute to a deeper understanding of the properties of these compounds, which is essential for their potential applications.

科学研究应用

合成和聚合

催化聚合:它作为阳离子聚合的新型引发剂/转移剂,其活化需要过量的BCl3。这种独特的行为表明了醚和BCl3之间的复杂形成,详细研究由Dittmer, Pask, & Nuyken (1992)进行。

聚(硅苯硅氧烷)合成:在硅苯硅氧烷预聚物的顺序钯催化聚合中使用,对合成具有环氧侧官能团的聚(硅苯硅氧烷)起着关键作用,研究由Xue & Kawakami (2007)展示。

介孔有机硅材料的形成:它作为介孔有机硅的前体,具有类似晶体的孔壁,为具有庞大有机基团的介孔材料的合成提供了新途径,Kapoor等人(2005)在他们的研究(Kapoor, Inagaki, Ikeda, Kakiuchi, Suda, & Shimada, 2005)中探索了这一领域。

氧硅烷聚合物的合成:其衍生物用于合成氧硅烷聚合物,在热性能和稳定性方面显示出显著潜力,由Pittman、Patterson和Mcmanus(1976)调查。

光致发光和电子性质

光致发光性质:合成了1,4-双(甲氧基二甲基硅基)苯的衍生物,显示出高光致发光性。这种特性在开发新的光致发光材料方面可能具有价值,正如Lowe和Weder(2002)在他们的作品(Lowe & Weder, 2002)中描述的那样。

闪烁过程中的电子结构:其新颖衍生物被分析其在液体闪烁体中作为波长转换剂的作用,为电子结构在闪烁过程中提供了见解。Zheng等人(2017)在他们的研究(Zheng, Zhu, Bi, Xu, Zhang, Zhang, Li, & Zhang, 2017)中提供了详细分析。

其他应用

液晶性质:研究表明,含有1,4-双(甲氧基二甲基硅基)苯基团的化合物显示出有趣的液晶性质,具有在合成既具有荧光性质又具有液晶状态的聚合系统中的潜在应用(Acierno, Concilio, Diodati, Iannelli, Piotto, & Scarfato, 2002)。

有机硅单体分析:用于开发硅氧烷单体的定性和定量分析方法,突出了其在有机硅单体合成中确保产品质量的重要性(Guo-jie, 2012)。

安全和危害

When handling 1,4-Bis(methoxydimethylsilyl)benzene, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

属性

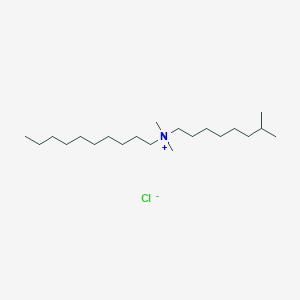

IUPAC Name |

methoxy-[4-[methoxy(dimethyl)silyl]phenyl]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si2/c1-13-15(3,4)11-7-9-12(10-8-11)16(5,6)14-2/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQECZZRUEDMVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(C)C1=CC=C(C=C1)[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619735 | |

| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(methoxydimethylsilyl)benzene | |

CAS RN |

131182-68-8 | |

| Record name | (1,4-Phenylene)bis[methoxy(dimethyl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(4-aminobenzoyl)amino]propanoate](/img/structure/B146894.png)